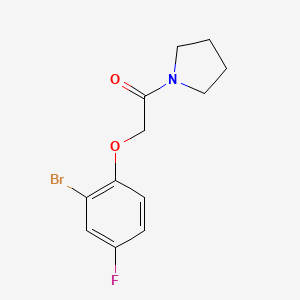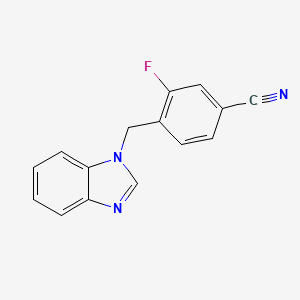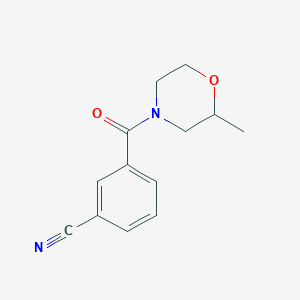
N-(4-bromo-2-fluorophenyl)-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2-fluorophenyl)-3-methylbenzenesulfonamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that was initially developed as a treatment for kidney and liver cancer. Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in cell proliferation and angiogenesis. It has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
作用机制
Sorafenib exerts its anticancer activity by inhibiting several kinases involved in cell proliferation, angiogenesis, and apoptosis. Sorafenib inhibits the activity of Raf kinases, which are involved in the MAPK/ERK signaling pathway, as well as receptor tyrosine kinases such as VEGFR, PDGFR, and c-Kit, which are involved in angiogenesis and tumor growth. Sorafenib also inhibits the activity of the protein kinase C (PKC) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and tumor growth. Sorafenib has also been shown to modulate the immune system, by inhibiting the activity of regulatory T cells and myeloid-derived suppressor cells. Sorafenib has been shown to have a favorable safety profile, with most adverse effects being manageable.
实验室实验的优点和局限性
Sorafenib has several advantages as a research tool, including its specificity for multiple kinases, its ability to inhibit angiogenesis, and its favorable safety profile. However, Sorafenib also has limitations, including its potential off-target effects, its variable potency across different cancer cell lines, and its potential to induce drug resistance.
未来方向
There are several future directions for research on Sorafenib, including:
1. Investigating the potential use of Sorafenib in combination with other drugs or therapies, such as immunotherapy or radiotherapy, to enhance its anticancer activity.
2. Identifying biomarkers that could predict response to Sorafenib, to better select patients who would benefit from treatment.
3. Developing new Sorafenib derivatives with improved potency and specificity for target kinases.
4. Investigating the potential use of Sorafenib for the treatment of other types of cancer, such as breast, lung, or thyroid cancer.
5. Investigating the potential use of Sorafenib in combination with other drugs or therapies for non-cancer indications, such as inflammatory diseases or fibrosis.
In conclusion, Sorafenib is a promising anticancer drug that has shown efficacy in the treatment of kidney and liver cancer. Sorafenib exerts its anticancer activity by inhibiting multiple kinases involved in cell proliferation and angiogenesis. Sorafenib has several advantages as a research tool, including its specificity for multiple kinases and its favorable safety profile. However, Sorafenib also has limitations, including its potential off-target effects and its variable potency across different cancer cell lines. Future research directions for Sorafenib include investigating its potential use in combination with other drugs or therapies, identifying biomarkers that could predict response to treatment, and developing new Sorafenib derivatives with improved potency and specificity.
合成方法
The synthesis of Sorafenib involves several steps, starting from the reaction of 4-bromo-2-fluoroaniline with 3-methylbenzenesulfonyl chloride to form N-(4-bromo-2-fluorophenyl)-3-methylbenzenesulfonamide. The resulting compound is then subjected to a series of reactions, including oxidation, cyclization, and acylation, to produce Sorafenib. The synthesis of Sorafenib is a complex process that requires expertise in organic chemistry.
科学研究应用
Sorafenib has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In addition to its approved indications for kidney and liver cancer, Sorafenib has shown promising results in the treatment of other types of cancer, including thyroid, lung, and breast cancer. Sorafenib has also been investigated for its potential use in combination with other drugs or therapies, such as immunotherapy and radiotherapy.
属性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO2S/c1-9-3-2-4-11(7-9)19(17,18)16-13-6-5-10(14)8-12(13)15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHPQZHSIKFOTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine](/img/structure/B7469256.png)


![3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7469273.png)





![3-Fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7469310.png)




